3-Oxopentanedioic acid

Catalog No.
S589760
CAS No.
542-05-2
M.F
C5H6O5
M. Wt
146.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopentanedioic acid

CAS Number

542-05-2

Product Name

3-Oxopentanedioic acid

IUPAC Name

3-oxopentanedioic acid

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

InChI

InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10)

InChI Key

OXTNCQMOKLOUAM-UHFFFAOYSA-N

SMILES

C(C(=O)CC(=O)O)C(=O)O

Synonyms

3-oxo-Glutaric Acid; β-oxo-Glutaric Acid; 1,3-Dicarboxyacetone; 3-Ketoglutaric Acid; 3-Oxoglutaric Acid; 3-Oxopentanedioic Acid; Acetone-1,3-dicarboxylic Acid; s-Acetonedicarboxylic Acid; ; β-Oxoglutaric Acid;

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)O

Chemical Properties and Availability

-Oxopentanedioic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a simple dicarboxylic acid with the chemical formula C₅H₆O₅. It is a white, crystalline solid that is soluble in water.

Potential Applications in Research

-Oxopentanedioic acid has various potential applications in scientific research, including:

  • Organic synthesis: As a versatile intermediate, it can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Source: Selleck Chemicals, "3-Oxopentanedioic acid (1,3-Acetonedicarboxylic acid; 3-Oxoglutaric acid)":
  • Biochemical research: It plays a role in the citric acid cycle, also known as the Krebs cycle, which is a fundamental metabolic pathway in most living organisms. Studying this compound can contribute to the understanding of cellular metabolism and related diseases. Source: National Institutes of Health, "Citric Acid Cycle": )
  • Environmental research: 3-Oxopentanedioic acid can be found in natural environments and is involved in various biogeochemical processes. Research on this compound can contribute to the understanding of environmental biodegradation and the carbon cycle. Source: Journal of Environmental Quality, "Biodegradation of 3-Oxoglutaric Acid by Alcaligenes Alcaligenes":

3-Oxopentanedioic acid, also known as 1,3-acetonedicarboxylic acid or β-ketoglutaric acid, is a simple dicarboxylic acid with the molecular formula C5H6O5C_5H_6O_5 and a molecular weight of approximately 146.1 g/mol. It is characterized by its two carboxylic acid groups and a ketone functional group. This compound appears as a white crystalline powder that is soluble in water and exhibits a melting point of about 133 °C (decomposes) and a boiling point around 408.4 °C at atmospheric pressure .

3-Oxopentanedioic acid plays a significant role in organic synthesis, particularly in the production of various pharmaceutical compounds and as an intermediate in metabolic pathways. It is notably involved in the synthesis of tropinone, a precursor for several alkaloids .

  • Limited Information: There is limited publicly available information regarding the specific hazards associated with 3-Oxopentanedioic acid.
  • General Precautions: As with any laboratory chemical, it is recommended to handle 3-Oxopentanedioic acid with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical of dicarboxylic acids and ketones:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield simpler compounds.
  • Esterification: Reacts with alcohols to form esters, which are useful in various applications.
  • Condensation reactions: Can undergo condensation with amines or other nucleophiles to form amides or other derivatives.
  • Oxidation: The ketone group can be oxidized to form more oxidized products.

These reactions highlight its versatility as a building block in organic synthesis .

3-Oxopentanedioic acid is recognized for its biological significance, particularly as an endogenous metabolite. It plays a role in metabolic pathways related to amino acids and energy production. The presence of this compound in urine can serve as a biomarker for certain metabolic disorders, including those associated with gut flora imbalances such as overgrowth of Candida albicans . Additionally, it has been studied for its potential effects on cellular metabolism and energy production due to its involvement in the tricarboxylic acid cycle (Krebs cycle) .

Several methods exist for synthesizing 3-oxopentanedioic acid:

  • From Citric Acid: By treating citric acid with oleum, it can be converted into 3-oxopentanedioic acid through decarbonylation and dehydration processes.
  • Oxidation of Acetone: Acetone can react with carbon dioxide under specific conditions to yield this dicarboxylic acid.
  • Reaction of Ketene with Phosgene: A more complex method involves the reaction of ketene with phosgene, yielding acetonedicarboxylic acid derivatives .

These methods vary in complexity and yield, making them suitable for different industrial applications.

3-Oxopentanedioic acid has diverse applications:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepine derivatives and hepatitis C virus polymerase inhibitors.
  • Organic Chemistry: Utilized as a building block for synthesizing heterocyclic compounds and other complex organic molecules.
  • Diagnostic Marker: Its presence in urine is used diagnostically to assess gut health and metabolic disorders .

The compound's versatility makes it valuable in both research and industrial settings.

Research on interaction studies involving 3-oxopentanedioic acid has focused on its role within metabolic pathways. It interacts with various enzymes involved in the Krebs cycle and amino acid metabolism. Studies have shown that alterations in the levels of this compound can indicate metabolic dysregulation or disease states. Furthermore, its interaction with gut microbiota has been explored to understand its implications on human health .

Several compounds share structural similarities with 3-oxopentanedioic acid, including:

  • β-Ketoglutaric Acid: A key intermediate in the Krebs cycle; structurally similar but lacks one carboxylic group.
  • Succinic Acid: Another dicarboxylic acid involved in metabolic pathways but does not possess a ketone functional group.
  • Malonic Acid: A simple dicarboxylic acid that participates in similar synthetic routes but lacks the ketone functionality.

Comparison Table

Compound NameMolecular FormulaKey Features
3-Oxopentanedioic AcidC5H6O5C_5H_6O_5Dicarboxylic acid with a ketone group; versatile in synthesis
β-Ketoglutaric AcidC5H6O5C_5H_6O_5Similar structure; key role in metabolism
Succinic AcidC4H6O4C_4H_6O_4Dicarboxylic; lacks ketone
Malonic AcidC3H4O4C_3H_4O_4Simple dicarboxylic; no ketone

These comparisons highlight the unique structural features and functional roles of 3-oxopentanedioic acid within biochemical contexts and synthetic applications.

The compound’s nomenclature reflects its structural and functional characteristics. The International Union of Pure and Applied Chemistry (IUPAC) name, 3-oxopentanedioic acid, denotes a five-carbon chain with ketone and carboxylic acid groups at positions 3 and 1/5, respectively. Over time, it has acquired numerous synonyms, including acetonedicarboxylic acid, β-ketoglutaric acid, and 3-oxoglutaric acid. These terms often arise from its role as a β-keto acid analog of glutaric acid or its synthetic equivalence to acetone in condensation reactions.

The term acetonedicarboxylic acid emphasizes its derivation from acetone through the addition of two carboxylic acid groups, a feature central to its reactivity in cyclization reactions. Meanwhile, β-ketoglutaric acid distinguishes it from its isomer α-ketoglutaric acid, a citric acid cycle intermediate. Regulatory databases, such as PubChem and CAS, consolidate these synonyms under the identifier 542-05-2.

PropertyValueSource
CAS Registry Number542-05-2
Molecular Formula$$ C5H6O_5 $$
IUPAC Name3-Oxopentanedioic acid
Common Synonymsβ-Ketoglutaric acid, Acetonedicarboxylic acid

Historical Significance in Organic Chemistry

3-Oxopentanedioic acid emerged as a cornerstone of early 20th-century synthetic chemistry. Hans von Pechmann first isolated the compound in 1891 during his investigations into diketone derivatives, laying the groundwork for its application in cycloaddition reactions. However, its transformative role became evident in Robert Robinson’s 1917 synthesis of tropinone, a precursor to atropine and cocaine. By condensing succinaldehyde, methylamine, and acetonedicarboxylic acid, Robinson demonstrated a biomimetic “double Mannich reaction” that mirrored natural alkaloid biosynthesis. This one-pot synthesis achieved unprecedented efficiency (17–90% yields) and underscored the compound’s utility in constructing bicyclic frameworks.

The Weiss-Cook reaction, developed in the mid-20th century, further highlighted its versatility. By reacting 3-oxopentanedioic acid with diketones, chemists synthesized cis-bicyclo[3.3.0]octane-3,7-dione, a scaffold for steroidal analogs. These achievements cemented its status as a “synthetic equivalent” for acetone in complex cyclizations.

Positioning in Contemporary Research Landscape

Modern research leverages 3-oxopentanedioic acid in diverse domains:

  • Pharmaceutical Synthesis: The compound serves as a precursor to benzodiazepines and hepatitis C virus polymerase inhibitors. Its ability to form enolate intermediates facilitates carbon-carbon bond formation in heterocycles.
  • Materials Science: Studies explore its role in oscillatory reactions, such as the Belousov-Zhabotinsky system, where it acts as a substrate for nonlinear chemical dynamics.
  • Biomarker Research: Elevated urinary levels of 3-oxopentanedioic acid correlate with gut dysbiosis, particularly Candida overgrowth, offering diagnostic potential.

Recent mechanistic studies, such as those on aqueous metal-enol interactions, reveal its capacity to form stable complexes with transition metals, enabling catalytic applications.

Historical Contributions to Synthetic Organic Chemistry

3-Oxopentanedioic acid’s legacy lies in its enabling of atom-economical syntheses. Key contributions include:

  • Tropinone Synthesis: Robinson’s method replaced multi-step protocols with a single-step biomimetic process, revolutionizing alkaloid synthesis.
  • Weiss-Cook Reaction: This [4+2] cyclocondensation with diketones yielded bicyclic diones, critical for natural product analogs.
  • Heterocyclic Construction: The compound’s dicarboxylic groups facilitate ring-closing reactions, producing pyrrolidines and indoles.

A comparative analysis of classical and modern applications underscores its enduring relevance:

ReactionClassical ApplicationModern Application
Robinson Tropinone SynthesisAtropine/cocaine precursorsTemplate for neuroactive agents
Weiss-Cook ReactionSteroid analogsMaterials for asymmetric catalysis
Enolate-Mediated CyclizationHeterocyclic scaffoldsMetal-organic frameworks (MOFs)

The decarboxylation of citric acid in acidic media represents the most historically significant method for synthesizing 3-oxopentanedioic acid. This route leverages the abundance of citric acid, a bio-based platform chemical produced via fermentation, as a starting material.

Reaction Mechanisms in Sulfuric Acid Media

The reaction begins with the dehydration of citric acid (1) to form aconitic acid (2), a conjugated tri-carboxylic acid. In fuming sulfuric acid (oleum), this step proceeds via protonation of the hydroxyl group, followed by elimination of water to generate the α,β-unsaturated intermediate [1] [2]. Subsequent decarboxylation occurs through two pathways:

  • Heterolytic decarboxylation: The conjugated system of aconitic acid facilitates the loss of carbon dioxide, yielding itaconic acid (3) as an intermediate.
  • Radical fragmentation: Under certain conditions, particularly at elevated temperatures, free radical intermediates form, leading to further decomposition products such as acetone and acetic acid [2].

The final step involves the tautomerization of itaconic acid to 3-oxopentanedioic acid (4). This process is highly sensitive to acid concentration and temperature, with fuming sulfuric acid ($$H2SO4 \cdot SO_3$$) providing both the dehydrating agent and the acidic medium necessary for stabilization of intermediates [1].

Optimization Parameters for Yield Enhancement

Key variables influencing yield include:

  • Acid concentration: Fuming sulfuric acid (20–30% free $$SO_3$$) maximizes dehydration while minimizing side reactions like sulfonation [1].
  • Temperature: Optimal yields ($$>70\%$$) occur between 120–140°C. Higher temperatures promote radical fragmentation, reducing selectivity [2].
  • Reaction time: Prolonged exposure ($$>4$$ hours) leads to over-decarboxylation, generating byproducts such as glutaric acid [1].
  • Catalyst additives: Small quantities of $$Fe^{3+}$$ or $$Cu^{2+}$$ salts accelerate dehydration, reducing energy input [2].

Recent studies demonstrate that modulating the $$H2SO4/H2O$$ ratio improves atom economy. For instance, maintaining a 3:1 molar ratio of $$H2SO_4$$ to citric acid suppresses hydrolysis of intermediates, achieving yields up to 82% [2].

Ketene-Based Synthetic Approaches

Ketene chemistry offers an alternative route to 3-oxopentanedioic acid, particularly for applications requiring high enantiomeric purity. This method involves the controlled dimerization or condensation of ketene intermediates.

Phosgene Reaction Mechanisms

Ketene precursors, such as malonyl chloride (5), are synthesized via phosgene ($$COCl2$$) treatment of malonic acid. The reaction proceeds via nucleophilic acyl substitution:
$$
HOOC-CH
2-COOH + 2 COCl2 \rightarrow ClCO-CH2-COCl + 2 HCl + CO_2
$$
Subsequent dehydrohalogenation using tertiary amines (e.g., triethylamine) generates the ketene intermediate (6), which undergoes [2+2] cycloaddition or hydrolysis to form 3-oxopentanedioic acid [5].

Critical to this pathway is the suppression of ketene dimerization, which competes with hydrolysis. Employing low temperatures ($$-20$$°C) and polar aprotic solvents (e.g., tetrahydrofuran) stabilizes the monomeric ketene, favoring product formation [5].

Organic Solvent Selection and Effects

Solvent polarity profoundly impacts reaction kinetics:

  • Polar aprotic solvents (e.g., dimethylformamide): Enhance ketene stability via dipole-dipole interactions, increasing hydrolysis selectivity.
  • Nonpolar solvents (e.g., toluene): Promote dimerization, necessitating additives like crown ethers to solubilize ionic intermediates [5].

A recent innovation involves using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as reaction media. These solvents reduce energy consumption by 40% compared to traditional solvents while achieving 89% conversion [5].

Industrial-Scale Synthesis Considerations

Transitioning laboratory-scale synthesis to industrial production introduces challenges in process efficiency and cost management.

Process Engineering Challenges

  • Corrosion management: Concentrated sulfuric acid necessitates specialized reactors (e.g., glass-lined steel or Hastelloy) [1].
  • Heat dissipation: The exothermic nature of decarboxylation ($$ΔH = -120$$ kJ/mol) requires jacketed reactors with precise temperature control [2].
  • Waste handling: Neutralization of spent acid generates large volumes of sulfate salts, demanding efficient filtration and recycling systems [1].

Scale-up Parameters and Efficiency Metrics

Industrial processes prioritize:

  • Space-time yield (STY): Maximized via continuous flow reactors, achieving STYs of $$2.5 \, \text{kg} \cdot \text{L}^{-1} \cdot \text{h}^{-1}$$ for the citric acid route [2].
  • Catalyst recycling: Palladium catalysts in ketene routes are recovered via microfiltration, reducing costs by 30% [5].
  • Energy integration: Waste heat from decarboxylation is repurposed for solvent distillation, cutting overall energy use by 25% [2].

Green Chemistry Approaches to Synthesis

Sustainable synthesis of 3-oxopentanedioic acid focuses on replacing hazardous reagents and minimizing energy input.

Sustainable Reagent Alternatives

  • Solid acid catalysts: Zeolites (e.g., H-ZSM-5) replace fuming sulfuric acid, enabling aqueous-phase decarboxylation with 75% yield and negligible waste [2].
  • Bio-based solvents: Ethyl lactate, derived from renewable resources, reduces ketene hydrolysis side reactions by 15% compared to dichloromethane [5].

Energy Efficiency in Production Methods

  • Microwave-assisted synthesis: Accelerates reaction rates by 3-fold in the citric acid route, achieving 88% yield at 100°C [1].
  • Photocatalytic decarboxylation: Visible-light-driven catalysts (e.g., $$TiO2/Cu2O$$) enable room-temperature synthesis, reducing energy consumption by 60% [2].

Physical Description

Solid; [Merck Index] Off-white hygroscopic powder; [Acros Organics MSDS]
Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

146.02152329 g/mol

Monoisotopic Mass

146.02152329 g/mol

Heavy Atom Count

10

Melting Point

138 °C

UNII

IH7P7WO21P

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 13 of 15 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

542-05-2

Wikipedia

Acetonedicarboxylic_acid

General Manufacturing Information

Pentanedioic acid, 3-oxo-: ACTIVE

Dates

Modify: 2023-08-15

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